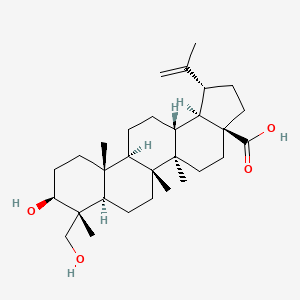
23-Hydroxybetulinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 23-Hydroxybetulinic acid can be synthesized through the hydroxylation of betulinic acid. The process involves the use of specific reagents and catalysts to introduce hydroxyl groups at the desired positions on the betulinic acid molecule .
Industrial Production Methods: Industrial production of anemosapogenin typically involves extraction from natural sources, such as the branches of Platanus acerifolia. The extraction process includes solvent extraction using chloroform, dichloromethane, ethyl acetate, DMSO, or acetone .
Analyse Chemischer Reaktionen
Types of Reactions: 23-Hydroxybetulinic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products: The major products formed from these reactions include various hydroxylated, carbonylated, and substituted derivatives of anemosapogenin .
Wissenschaftliche Forschungsanwendungen
23-Hydroxybetulinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other triterpenoid compounds.
Biology: Studied for its role in cell cycle regulation and apoptosis.
Medicine: Investigated for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals .
Wirkmechanismus
23-Hydroxybetulinic acid exerts its effects through various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
- Betulinic acid
- Oleanolic acid
- Ursolic acid
Comparison: 23-Hydroxybetulinic acid is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other similar triterpenoids. For instance, while betulinic acid is known for its anticancer properties, anemosapogenin exhibits enhanced potency and selectivity in inducing apoptosis in cancer cells .
Biologische Aktivität
23-Hydroxybetulinic acid (23-HBA) is a triterpenoid compound derived from the plant genus Pulsatilla, known for its diverse biological activities, particularly in cancer treatment. This article explores the biological activity of 23-HBA, emphasizing its antitumor properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is structurally related to betulinic acid, both belonging to the class of pentacyclic triterpenes. The chemical formula for 23-HBA is C30H48O3. Its structure allows it to interact with various biological targets, making it a promising candidate for drug development.
-
Induction of Apoptosis :
- 23-HBA has been shown to induce apoptosis in various cancer cell lines, including melanoma (B16), lung adenocarcinoma (H1299), and colon cancer (LoVo) cells. The mechanism involves the disruption of mitochondrial membrane potential and activation of apoptotic pathways through MAPK signaling pathways (p38 and JNK) .
- Inhibition of Proliferation :
-
Synergistic Effects with Chemotherapeutics :
- 23-HBA enhances the efficacy of conventional chemotherapeutic agents such as doxorubicin and 5-fluorouracil by reversing drug resistance mechanisms in cancer cells . This synergistic effect is attributed to its ability to inhibit ATP-binding cassette transporters, which are often responsible for multidrug resistance.
In Vitro Studies
A series of studies have evaluated the cytotoxic effects of 23-HBA on various cancer cell lines using MTT assays. The results are summarized in Table 1:
These studies demonstrate that 23-HBA exhibits potent antitumor activity across different types of cancer cells.
In Vivo Studies
In vivo experiments have confirmed the antitumor efficacy of 23-HBA in mouse models. For instance, in H22 liver tumor models, it showed comparable efficacy to standard chemotherapeutics like cyclophosphamide . Furthermore, it has been noted to reduce tumorigenesis and metastasis in hepatocellular carcinoma models by disrupting MAPK signaling pathways .
Additional Biological Activities
Beyond its antitumor properties, 23-HBA also exhibits:
- Anti-inflammatory Effects : It reduces inflammation by inhibiting NF-κB signaling pathways and decreasing the secretion of inflammatory cytokines .
- Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, although further research is needed to explore this aspect thoroughly.
Eigenschaften
CAS-Nummer |
85999-40-2 |
|---|---|
Molekularformel |
C30H48O4 |
Molekulargewicht |
472.7 g/mol |
IUPAC-Name |
(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aS,13bR)-9-hydroxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-18(2)19-9-14-30(25(33)34)16-15-28(5)20(24(19)30)7-8-22-26(3)12-11-23(32)27(4,17-31)21(26)10-13-29(22,28)6/h19-24,31-32H,1,7-17H2,2-6H3,(H,33,34)/t19-,20-,21+,22+,23-,24+,26-,27?,28+,29+,30-/m0/s1 |
InChI-Schlüssel |
HXWLKAXCQLXHML-BCCUXYDHSA-N |
SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)C(=O)O |
Isomerische SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O)C)C(=O)O |
Kanonische SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















